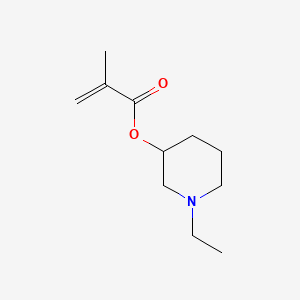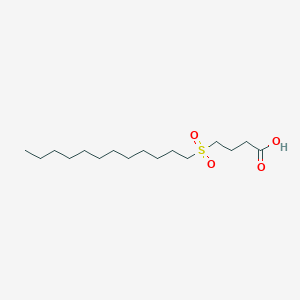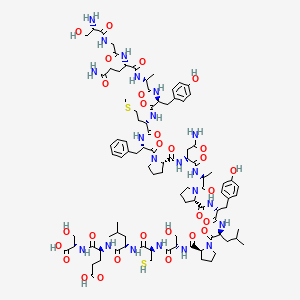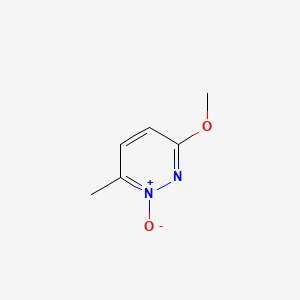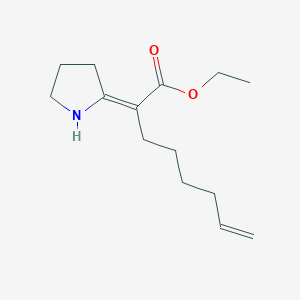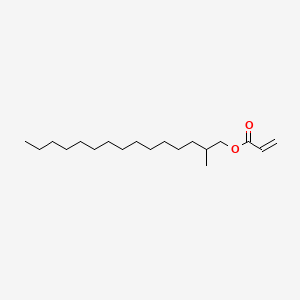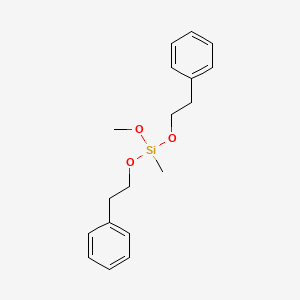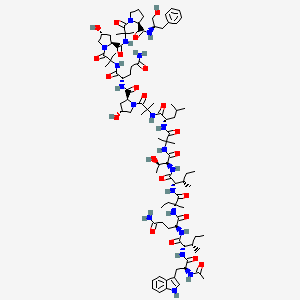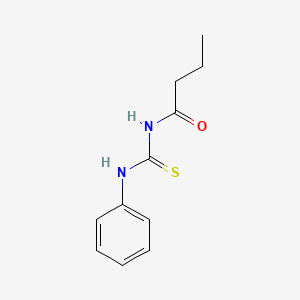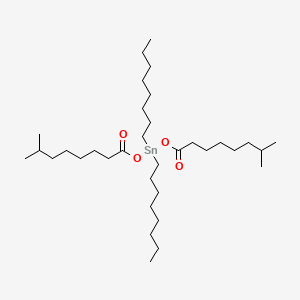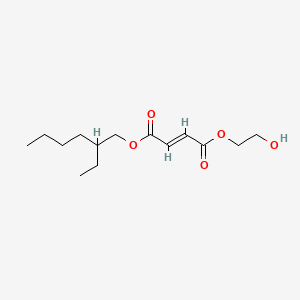
2-Ethylhexyl 2-hydroxyethyl 2-butenedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylhexyl 2-hydroxyethyl 2-butenedioate is an organic compound with the molecular formula C14H24O5. It is a diester derived from 2-butenedioic acid and is known for its applications in various industrial and scientific fields. The compound is characterized by its ester functional groups and a hydroxyethyl side chain, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl 2-hydroxyethyl 2-butenedioate typically involves the esterification of 2-butenedioic acid with 2-ethylhexanol and 2-hydroxyethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Toluene or xylene
Reaction Time: 6-8 hours
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with continuous monitoring of reaction parameters. The process involves:
Raw Materials: 2-butenedioic acid, 2-ethylhexanol, and 2-hydroxyethanol
Catalyst: Acid catalyst (e.g., sulfuric acid)
Purification: Distillation and recrystallization to obtain high-purity product
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylhexyl 2-hydroxyethyl 2-butenedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products
Oxidation: 2-Ethylhexyl 2-carboxyethyl 2-butenedioate
Reduction: 2-Ethylhexyl 2-hydroxyethyl 2-butanediol
Substitution: Various substituted esters depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-Ethylhexyl 2-hydroxyethyl 2-butenedioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its use in the formulation of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its plasticizing properties.
Mecanismo De Acción
The mechanism of action of 2-Ethylhexyl 2-hydroxyethyl 2-butenedioate involves its interaction with various molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its solubility and bioavailability. The ester groups can undergo hydrolysis in biological systems, releasing the active components that exert their effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethylhexyl 2-hydroxyethyl 2-butanedioate
- 2-Ethylhexyl 2-hydroxyethyl 2-propenedioate
- 2-Ethylhexyl 2-hydroxyethyl 2-pentanedioate
Uniqueness
2-Ethylhexyl 2-hydroxyethyl 2-butenedioate is unique due to its specific combination of ester and hydroxyethyl functional groups, which impart distinct chemical and physical properties. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industrial contexts.
Propiedades
Número CAS |
94158-40-4 |
|---|---|
Fórmula molecular |
C14H24O5 |
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
4-O-(2-ethylhexyl) 1-O-(2-hydroxyethyl) (E)-but-2-enedioate |
InChI |
InChI=1S/C14H24O5/c1-3-5-6-12(4-2)11-19-14(17)8-7-13(16)18-10-9-15/h7-8,12,15H,3-6,9-11H2,1-2H3/b8-7+ |
Clave InChI |
BORBMWSINGMSEQ-BQYQJAHWSA-N |
SMILES isomérico |
CCCCC(CC)COC(=O)/C=C/C(=O)OCCO |
SMILES canónico |
CCCCC(CC)COC(=O)C=CC(=O)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


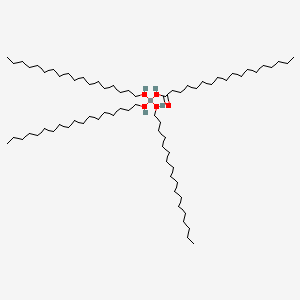
![N-(furan-2-ylmethyl)-2H-triazolo[4,5-b]pyridin-7-amine](/img/structure/B12658715.png)
